8-Azaspiro[4.5]decan-7-one falls under the category of spiro compounds, specifically azaspiro compounds, which contain a nitrogen atom in their structure. It is classified as a ketone due to the presence of a carbonyl group (C=O) at the 7-position of the decane ring.
The synthesis of 8-Azaspiro[4.5]decan-7-one has been explored through various methods, primarily focusing on cost-effective and efficient routes suitable for industrial production.
The molecular structure of 8-Azaspiro[4.5]decan-7-one features a spirocyclic arrangement where a nitrogen atom is part of the bicyclic framework. Key structural aspects include:
The spiro configuration provides unique steric and electronic properties that influence its interaction with biological targets.
8-Azaspiro[4.5]decan-7-one participates in several chemical reactions that exploit its functional groups:
The mechanism of action for compounds derived from 8-Azaspiro[4.5]decan-7-one primarily involves modulation of neurotransmitter systems:
The physical and chemical properties of 8-Azaspiro[4.5]decan-7-one include:
These properties are crucial for determining the compound's suitability for pharmaceutical formulations.
8-Azaspiro[4.5]decan-7-one serves as an important intermediate in medicinal chemistry:
The most industrially viable route to 8-azaspiro[4.5]decane-7,9-dione—a direct precursor to the target ketone—involves cyclocondensation of 1,1-pentamethylene oxalic acid and urea at 150–200°C (molar ratio 1:1.1–1.6). This one-step method eliminates hazardous acetic anhydride and corrosive intermediates from classical routes, achieving 89.5% yield at 160–170°C with 1-hour reaction time [1]. Key advantages include:
Table 1: Optimization of Cyclocondensation Parameters
Temperature (°C) | Urea Equivalents | Reaction Time (hr) | Yield (%) | Melting Point (°C) |
---|---|---|---|---|
160–170 | 1.4 | 1.0 | 89.5 | 154–156 |
170–180 | 1.4 | 1.0 | 84.6 | 152–154 |
190–200 | 1.6 | 0.5 | 80.1* | 150–153 |
*Yield not reported in source; estimated from patent examples [1]
Critical limitations include limited functional group tolerance due to high temperatures and challenges in accessing enantiopure variants. The method is ideal for bulk production of the diketone, requiring subsequent selective reduction to 8-azaspiro[4.5]decan-7-one [1].
MCR approaches enable rapid molecular diversification of the spiro core. A landmark strategy employs L-proline derivatives as chiral building blocks, where alkylidene carbene 1,5-CH insertion generates enantiopure 1-azaspiro[4.5]dec-6-en-8-ones [2]. This method proceeds via:
Simultaneously, ketal-protected precursors like 1,4-dioxa-8-azaspiro[4.5]decane (CAS 177-11-7) serve as versatile intermediates. Synthesized from tetrahydropyran-4-carbonitrile, this liquid (bp 108–111°C/26 mmHg, density 1.117 g/mL) undergoes N-alkylation with electrophiles (e.g., 4-(2-fluoroethoxy)benzyl bromide) to install pharmacophores for sigma-1 receptor ligands [3] [9]. Key benefits include:
Three-stage continuous flow systems overcome safety and scalability hurdles in azide chemistry en route to 1-oxa-8-azaspiro[4.5]decan-3-amine—a key derivative. The sequence integrates:
This system achieves 95% conversion with 10-fold higher throughput vs. batch methods by:
Transaminase enzymes resolve racemic 1-oxa-8-azaspiro[4.5]decan-3-amine with >99% ee using pyruvate as amine acceptor. Engineered variants (e.g., from Arthrobacter citreus) exhibit activity at 45°C and pH 8.5, enabling:
Table 2: Transaminase Efficiency for Spirocyclic Amine Synthesis
Enzyme Source | Substrate | ee (%) | Yield (%) | Reaction Time (h) |
---|---|---|---|---|
Arthrobacter citreus | 1-oxa-8-azaspiro[4.5]decan-3-amine | >99 | 92 | 24 |
Engineered variant | Boc-1-oxa-8-azaspiro[4.5]decan-3-one | 98 | 89 | 30 |
Atom economy exceeds chemical reductive amination by 35%, though substrate inhibition above 50 mM remains a constraint [5].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1